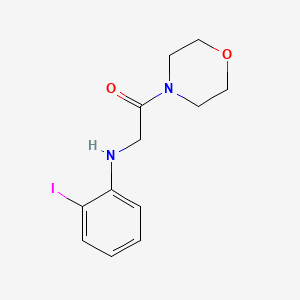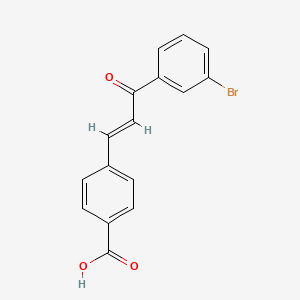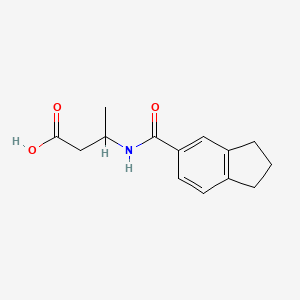
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxypropan-2-yl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzenesulfonamide core.
Bromination: The benzenesulfonamide is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Alkylation: The brominated benzenesulfonamide is then alkylated with ethyl and methoxypropan-2-yl groups using appropriate alkylating agents under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions may produce sulfoxides or sulfones.
Scientific Research Applications
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Lacks the bromine and methoxypropan-2-yl groups.
4-bromo-N-ethylbenzenesulfonamide: Lacks the methoxypropan-2-yl group.
N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of all three functional groups (bromine, ethyl, and methoxypropan-2-yl) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H18BrNO3S |
|---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(10(2)9-17-3)18(15,16)12-7-5-11(13)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
MDUDDVBMXJDNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)COC)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)

![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)


![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)




![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
